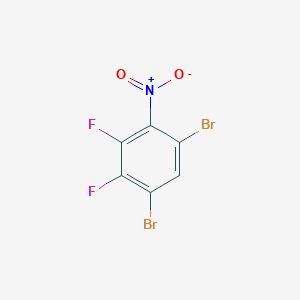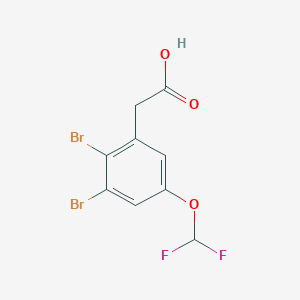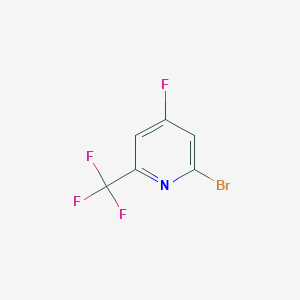
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
説明
3-(Phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine, also known as PTTP, is a small molecule that has been used in a variety of scientific research applications. PTTP has been studied for its potential to act as a ligand, or a molecule that binds to a specific target, in biochemical and physiological processes. It has been found to have a number of advantages for use in laboratory experiments, as well as some limitations.
科学的研究の応用
Luminescent Properties and Synthesis
- 1,2,4-Triazoles, like the compound , have been investigated for their luminescent properties. For instance, zinc complexes based on 1,2,4-triazoles have shown strong green–blue luminescence in solid state, indicating potential applications in luminescent materials (Gusev et al., 2011). Similarly, copper(I) complexes with 3-pyridin-2-yl-1,2,4-triazoles exhibit strong visible photoluminescence, suggesting their use in phosphorescent materials (Gusev et al., 2017).
Phosphorescence Spectra and Quantum Yields
- Iridium(III) complexes with 1,2,4-triazoles have been studied for their phosphorescence spectra and quantum yields. These studies are crucial for their application in organic light-emitting diodes (OLEDs), with different ligands influencing the phosphorescence characteristics (Guo et al., 2019).
X-ray Crystallography and Structural Analysis
- The structural properties of Rh(III) and Ru complexes with pyridyl triazole ligands, which include 1,2,4-triazoles, have been characterized using X-ray crystallography. Understanding these structures is key to their application in various fields, including catalysis and material science (Burke et al., 2004; O'Brien et al., 2004).
Host Materials in Phosphorescent Organic Light-Emitting Diodes
- Studies on bipolar host materials linking pyridine and 1,2,4-triazole for phosphorescent organic light-emitting diodes (PhOLEDs) highlight the importance of these compounds in improving device performance, such as lowering turn-on voltages and enhancing power efficiency (Liu et al., 2018).
Antifungal and Antimicrobial Activities
- Some derivatives of 1,2,4-triazoles, including those related to the compound , have been synthesized and evaluated for their antifungal and antimicrobial activities. These properties make them potential candidates for pharmaceutical applications (Mu et al., 2015; Prakash et al., 2011).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles, a category that includes compounds like the one , have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness opens avenues for their application in material protection and industrial maintenance (Ansari et al., 2014).
Acid-Base Properties
- The acid-base properties of triazole derivatives in different solvent mixtures have been explored, which is critical for understanding their behavior in various chemical environments and potential applications in analytical chemistry (Azimi et al., 2008).
特性
IUPAC Name |
3-phenylsulfanyl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHONVSKAMZQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



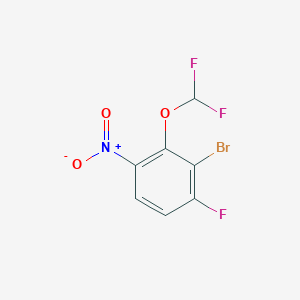

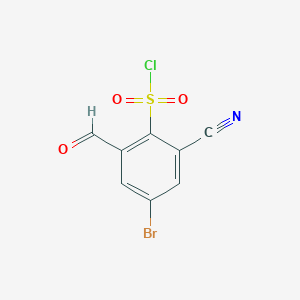

![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)


